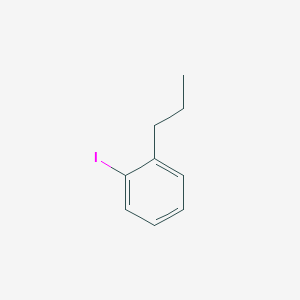

1-Iodo-2-propylbenzene

Descripción general

Descripción

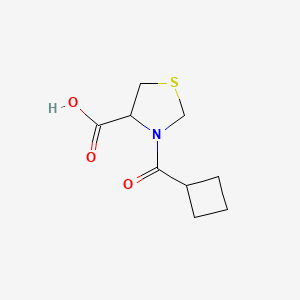

1-Iodo-2-propylbenzene is a chemical compound with the CAS Number: 110349-09-2 . It has a molecular weight of 246.09 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of compounds like this compound often involves electrophilic aromatic substitution . In the first step, the electrophile attacks the pi bond, forming an arenium ion . In the second step, a base attacks the hydrogen, causing the C-H bond to form a C-C double bond and restoring aromaticity .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11I/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Aryl halides like this compound can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions . They can also undergo electrophilic aromatic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reagents.Aplicaciones Científicas De Investigación

Oxidation of n-Propylbenzene

- In a study by Dagaut et al. (2002), the oxidation of n-propylbenzene, which is structurally related to 1-Iodo-2-propylbenzene, was examined. The study focused on understanding the oxidation process in a jet-stirred reactor, revealing important insights into the chemical behavior of this class of compounds.

Ring Halogenations of Polyalkylbenzenes

- Research by Bovonsombat and Mcnelis (1993) explored the ring halogenations of polyalkylbenzenes, including compounds similar to this compound. This study provided valuable information on the selectivity and efficiency of halogenation processes in synthetic chemistry.

Iodobenzene-Catalyzed Reactions

- A study by Moroda and Togo (2008) highlighted the use of iodobenzene, which is closely related to this compound, as a catalyst in the synthesis of certain organic compounds. This research contributed to the understanding of catalytic processes in organic synthesis.

Catalytic Applications in Organic Synthesis

- The work by Takács et al. (2010) investigated the use of iodoarenes, similar to this compound, in palladium-catalyzed reactions. This research is significant in the field of organic synthesis, particularly in the formation of complex organic molecules.

Combustion of n-Propylbenzene

- In another study by Yuan et al. (2016), the combustion of n-propylbenzene was extensively researched. This study is relevant to understanding the combustion mechanisms of similar compounds, including this compound.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

It is known that benzylic halides, such as 1-Iodo-2-propylbenzene, typically react via an SN2 pathway . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

1-iodo-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTHXKHBZBSXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544601 | |

| Record name | 1-Iodo-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110349-09-2 | |

| Record name | 1-Iodo-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B3375381.png)

![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)

![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)